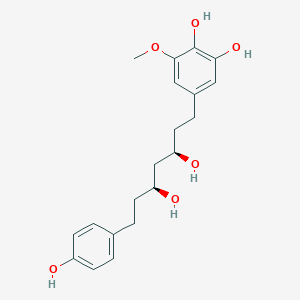
5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxybenzene moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol involves several steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Common reagents used in these reactions include protecting agents like tert-butyldimethylsilyl chloride (TBDMS-Cl), oxidizing agents such as pyridinium chlorochromate (PCC), and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: Known for its multiple inhibitory effects on SARS-CoV-2 targets.
(1S,3R,4R,5R)-3-(3,5-Dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxy)benzoyl}oxy)-1-hydroxy-4,5-bis(3,4,5-trihydroxybenzoyl)oxy)cyclohexanecarboxylic acid: Studied for its complex structure and potential biological activities.
Uniqueness
5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H26O6 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
5-[(3R,5S)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C20H26O6/c1-26-19-11-14(10-18(24)20(19)25)5-9-17(23)12-16(22)8-4-13-2-6-15(21)7-3-13/h2-3,6-7,10-11,16-17,21-25H,4-5,8-9,12H2,1H3/t16-,17+/m0/s1 |
Clave InChI |
SCVDDDBKWRBFKH-DLBZAZTESA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)O)CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)O)CCC(CC(CCC2=CC=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


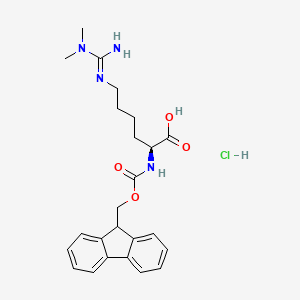

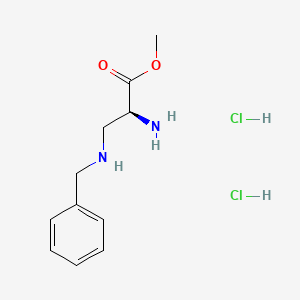
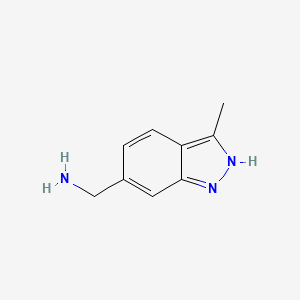
![9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B15251441.png)
![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
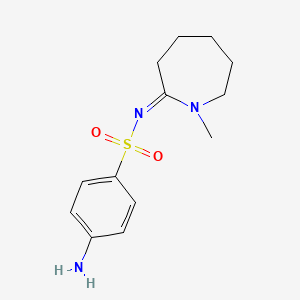
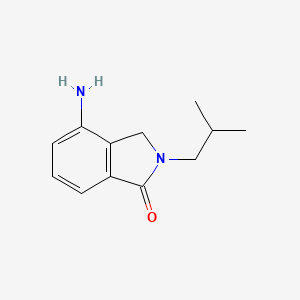
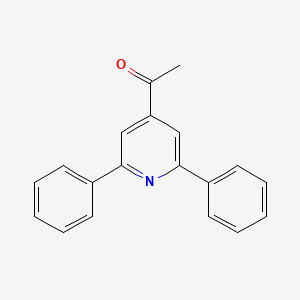
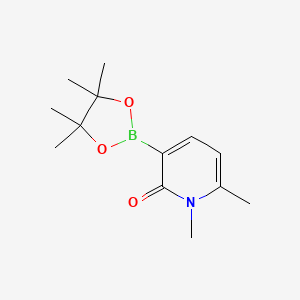
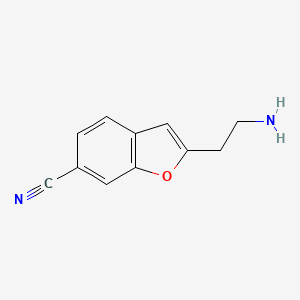
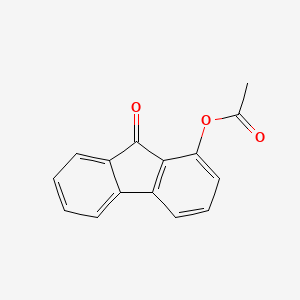
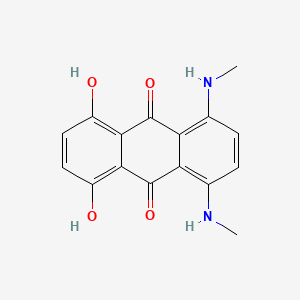
![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
